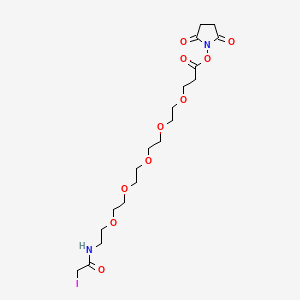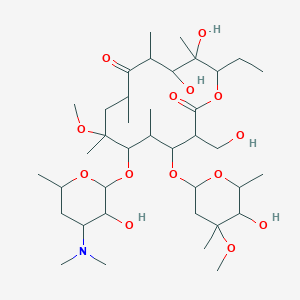
Fumaritine N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fumaritine N-oxide is an alkaloid compound found in certain species of the Fumaria genus, particularly Fumaria kralikii
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Fumaritine N-oxide can be synthesized through the oxidation of fumaritine. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peroxyacids like perbenzoic acid or peroxyacetic acid in an organic solvent . The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the N-oxide group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing the reaction conditions for large-scale production, ensuring the purity of the final product, and implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Fumaritine N-oxide undergoes several types of chemical reactions, including:
Oxidation: The initial formation of this compound from fumaritine is an oxidation reaction.
Reduction: This compound can be reduced back to fumaritine under specific conditions.
Substitution: The N-oxide group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, perbenzoic acid, peroxyacetic acid.
Reducing Agents: Various reducing agents can be used to convert this compound back to fumaritine, including hydrogen gas in the presence of a catalyst.
Solvents: Organic solvents such as methanol, benzene, and dimethyl sulfoxide (DMSO) are commonly used in these reactions.
Major Products Formed
The major products formed from the reactions of this compound include fumaritine (through reduction) and various substituted derivatives depending on the specific substitution reactions performed.
Applications De Recherche Scientifique
Fumaritine N-oxide has several scientific research applications, including:
Industry: The unique chemical properties of this compound make it a valuable compound for the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of fumaritine N-oxide involves its interaction with various molecular targets and pathways. The N-oxide group is known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cytotoxic effects. Additionally, the N-oxide group can enhance the solubility and bioavailability of the compound, making it more effective in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Parfumine: Another alkaloid found in Fumaria species, similar in structure to fumaritine N-oxide.
Lastourvilline: A spirobenzylisoquinoline alkaloid with similar chemical properties.
Feruloyl tyramine: An alkaloid with comparable biological activities.
Uniqueness
This compound is unique due to its specific N-oxide functional group, which imparts distinct chemical and biological properties. This functional group allows for unique redox reactivity and enhances the compound’s solubility and bioavailability, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C20H21NO6 |
|---|---|
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
6-methoxy-2-methyl-2-oxidospiro[3,4-dihydroisoquinolin-2-ium-1,7'-6,8-dihydrocyclopenta[g][1,3]benzodioxole]-7,8'-diol |
InChI |
InChI=1S/C20H21NO6/c1-21(24)6-5-11-7-16(25-2)14(22)8-13(11)20(21)9-12-3-4-15-18(27-10-26-15)17(12)19(20)23/h3-4,7-8,19,22-23H,5-6,9-10H2,1-2H3 |
Clé InChI |
GIGLNPLPIFRSFH-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1(CCC2=CC(=C(C=C2C13CC4=C(C3O)C5=C(C=C4)OCO5)O)OC)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


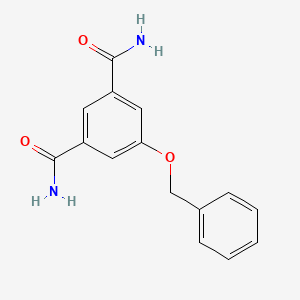

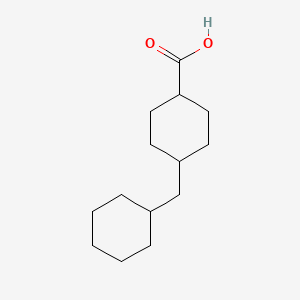
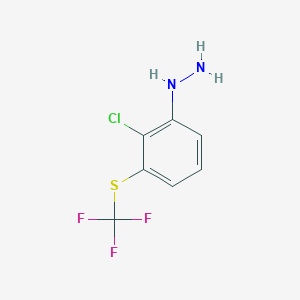
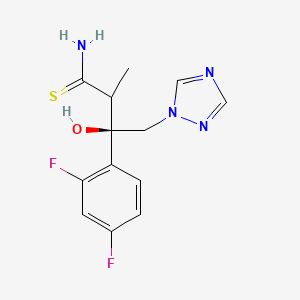

![(2R,3R)-7-methyl-2,3-diphenyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14076342.png)

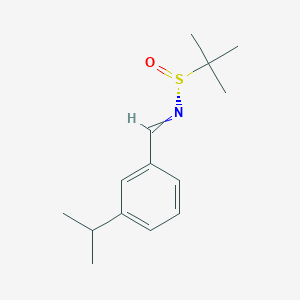

![Benzenamine, N-[[4-(2-phenylethenyl)phenyl]methylene]-](/img/structure/B14076372.png)
